

# 5-Br-DMT 5-HT2A receptor affinity Ki

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## Compound Focus: 5-Bromo-N,N-Dimethyltryptamine

CAS No.: 17274-65-6

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## Binding Affinity (Ki) Comparison

Compound	5-HT1A (nM)	5-HT2A (nM)	5-HT2B (nM)	5-HT2C (nM)	SERT (nM)
5-Br-DMT	16.9 [1]	138 [1]	403 [1]	193 [1]	971 [1]
DMT	119.5 [2]	230 [2]	550* [2]	N/A	N/A
Psilocin	567.4 [2]	107.2 [2]	4.6 [2]	97.3* [2]	N/A
LSD	1.1 [2]	3.5* [2]	3.7 [2]	5.5* [2]	N/A
5-MeO-DMT	N/A	207 [2]	1300 [2]	100* [2]	N/A

Note: Ki values are in nanomolar (nM). A lower Ki value indicates a higher binding affinity. N/A indicates data not available in the provided search results. \* denotes data from non-human studies. Data for DMT, Psilocin, LSD, and 5-MeO-DMT is sourced from a comparative review [2].\*

## Key Experimental Data and Protocols

The pharmacological profile of 5-Br-DMT was characterized using standard in vitro assays, which are detailed in recent studies [1] [3].

- **Radioligand Binding Assays:** These experiments measure how well a compound binds to a specific receptor. The general workflow is as follows [3]:
  - **Membrane Preparation:** Cell membranes are harvested from cells engineered to express high levels of the human target receptor (e.g., CHO-K1 cells for 5-HT receptors, HEK293 cells for the serotonin transporter, SERT).
  - **Competition Binding:** The membrane preparations are incubated with a known radioactive ligand (radioligand) that binds to the receptor and the test compound (e.g., 5-Br-DMT).
  - **Measurement:** After incubation, the bound and free radioligand are separated. The amount of radioligand displaced by the test compound is measured to calculate the inhibition constant ( $K_i$ ), which represents the binding affinity.
- **Functional Assays:** These tests determine if a compound that binds to a receptor activates it (agonist), blocks it (antagonist), or has some other effect.
  - **Calcium Mobilization Assay:** Used to measure activation of the **Gq pathway** by 5-HT<sub>2A</sub> receptor agonists. In cells expressing the receptor, agonist binding triggers a release of calcium ions, which is detected by a fluorescent dye [3].
  - **cAMP Accumulation Inhibition Assay:** Used to measure activation of the **5-HT<sub>1A</sub> receptor**, which typically inhibits the production of the second messenger cAMP [3].
  - **[<sup>3</sup>H]5-HT Uptake Inhibition Assay:** Specifically used to determine if a compound inhibits the **Serotonin Transporter (SERT)** by measuring its ability to block the reuptake of radioactive serotonin ([<sup>3</sup>H]5-HT) in cells overexpressing SERT [3].

## Signaling Pathways and Psychedelic Potential

A key discovery is that 5-Br-DMT acts as a **partial agonist** at the 5-HT<sub>2A</sub> receptor. It binds and activates the receptor but with lower efficacy ( $E_{max}$  of 34-100%) compared to a full agonist like serotonin [1]. Crucially, it **fails to induce the head-twitch response (HTR)** in mice, a behavioral proxy strongly correlated with psychedelic effects in humans [1] [3]. The following diagram illustrates the current understanding of the signaling pathways involved.

5-HT<sub>2A</sub> Receptor Signaling Pathways

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The diagram shows that a **strong Gq-driven calcium release** is linked to the head-twitch response and hallucinogenic potential [4] [5]. As a partial agonist with low Gq efficacy, 5-Br-DMT may activate this pathway only weakly, insufficiently to trigger hallucinations. Meanwhile, it can still promote **β-arrestin-2 recruitment** and subsequent gene expression changes that lead to neuroplasticity and **antidepressant effects** [1] [3].

## Key Takeaways for Researchers

- **Unique Pharmacological Profile:** 5-Br-DMT's combination of moderate 5-HT2A affinity, low Gq efficacy, and functional activity at other receptors (like 5-HT1A and SERT) makes it a valuable tool for studying structure-activity relationships and signaling bias [1] [3].
- **Therapeutic Promise:** Its demonstrated ability to induce rapid antidepressant-like effects and neuroplasticity (psychoplastogenicity) in animal models without inducing the head-twitch response positions it as a prototypical **non-hallucinogenic psychoplastogen** [3].
- **Research Applications:** This profile supports the hypothesis that 5-HT2A receptor activation and therapeutic effects can be separated from hallucinogenic effects, guiding the rational design of next-generation neurotherapeutics [3] [4].

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